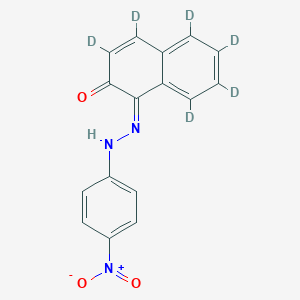
Para Red D6
Übersicht
Beschreibung
Para Red D6 is a class of bright cherry-red synthetic organic colorants . It was first synthesized in 1880 by Holliday in England . The dye is made by reacting beta-naphthol with Paranitroaniline, a coal-tar derivative . Different shades are obtained by varying the temperature and pH of the mixture .
Synthesis Analysis
The synthesis of Para Red involves the preparation of p-nitroaniline by the nitration of acetanilide and subsequent hydrolysis of the nitration product . This compound is then diazotized and the resulting diazonium salt is used to synthesize the dye Para Red . The final step of the synthesis can be conducted with fabric in the reaction mixture, thereby dyeing the fabric .
Molecular Structure Analysis
The molecular formula of Para Red D6 is C16H11N3O3 . It has a molecular weight of 293.277 Da . The structure of Para Red D6 includes a nitrogen-nitrogen double bond (N=N), which is a characteristic feature of azo dyes .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Para Red include the nitration of acetanilide to prepare p-nitroaniline, followed by the diazotization of this compound . The resulting diazonium salt is then used to synthesize Para Red .
Physical And Chemical Properties Analysis
Para Red D6 is insoluble in water and ethanol . It has a melting point of 248-252°C . The composition of Para Red D6 is C16H11N3O3 .
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
- Nonlinear Optical Material Development : Para Red exhibits strong nonlinear refractive index, absorption coefficient, and third-order nonlinear susceptibility. These properties suggest its potential in developing nonlinear optical materials (Mostaghni & Abed, 2018).
Environmental and Chemical Analysis
- Degradation in Environmental Treatment : Research on the chemical oxidation of pararosaniline, a related compound, by ozonation and sonolytic processes indicates its potential use in treating environmental wastes (Martins, Canalli, Azevedo, & Pires, 2006).
- Detection in Food Products : Development of an indirect competitive immunoassay for detecting Para Red in eggs demonstrates its application in food safety analysis (Chang et al., 2011).
- Sensitive Detection Method in Foods : A novel enzyme-linked immunosorbent assay (ELISA) has been developed for the detection of Para Red in food samples, showing potential for food safety and quality control (Wang, Wei, Li, Li, Li, & Xu, 2012).
Photophysics and Materials Science
- Red-Shifted Azobenzene Photoswitches : Research on azobenzene compounds, which are closely related to Para Red, has been conducted for potential in vivo use, targeting optically controlled drugs and biological targets (Dong et al., 2015).
- Tautomerism Studies : Studies on the tautomerism of phenylene-bis-C-substituted pyrazoles, which are structurally related to Para Red, provide insights into proton transfer and molecular dynamics in materials science (Sanz et al., 2008).
Energy and Electrodynamics
- Energy Harvesting : Investigations into reverse electrodialysis using nanoporous membranes, where Para Red could potentially play a role, highlight its relevance in energy harvesting technologies (Kwon et al., 2014).
Fluorescence and Spectroscopy
- Fluorescence Correlation Spectroscopy : Research on red fluorescent proteins, related to the fluorescence properties of Para Red, emphasizes its use in biological and photophysical studies (Schenk et al., 2004).
Wirkmechanismus
While the specific mechanism of action of Para Red D6 is not explicitly mentioned, azo dyes in general are known to impart color due to the extent of delocalization of electrons . More delocalization shifts the absorption max to longer wavelengths, making the light absorbed redder, while less delocalization shifts the absorption max to shorter wavelengths .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Para Red D6 are not mentioned, it’s worth noting that the production of organic dyes, including azo dyes like Para Red, is constantly expanding to adapt to changing regulations and technology . These dyes are important for various industries, including food and beverage testing .
Eigenschaften
IUPAC Name |
(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-nitrophenyl)hydrazinylidene]naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,17H/b18-16-/i1D,2D,3D,4D,5D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHQDMGGRZPFAW-YNUXJZMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)[N+](=O)[O-])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451079.png)




![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)